N'-(4-(Allyloxy)benzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C16H15N3O2 It belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide typically involves the reaction of isonicotinohydrazide with 4-(allyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)isonicotinohydrazide
- N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide
- N’-(4-(Dimethylamino)benzylidene)isonicotinohydrazide
Uniqueness
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is unique due to its allyloxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
101285-05-6 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-11-21-15-5-3-13(4-6-15)12-18-19-16(20)14-7-9-17-10-8-14/h2-10,12H,1,11H2,(H,19,20)/b18-12+ |
InChI Key |
RTQCXKRRKRVMOF-LDADJPATSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.